4-(Methoxycarbonyl)thiophene-3-carboxylic acid 4-(Methoxycarbonyl)thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 4282-30-8
VCID: VC8415670
InChI: InChI=1S/C7H6O4S/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9)
SMILES: COC(=O)C1=CSC=C1C(=O)O
Molecular Formula: C7H6O4S
Molecular Weight: 186.19 g/mol

4-(Methoxycarbonyl)thiophene-3-carboxylic acid

CAS No.: 4282-30-8

Cat. No.: VC8415670

Molecular Formula: C7H6O4S

Molecular Weight: 186.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Methoxycarbonyl)thiophene-3-carboxylic acid - 4282-30-8

Specification

CAS No. 4282-30-8
Molecular Formula C7H6O4S
Molecular Weight 186.19 g/mol
IUPAC Name 4-methoxycarbonylthiophene-3-carboxylic acid
Standard InChI InChI=1S/C7H6O4S/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9)
Standard InChI Key CLHYGZGCRAMYSW-UHFFFAOYSA-N
SMILES COC(=O)C1=CSC=C1C(=O)O
Canonical SMILES COC(=O)C1=CSC=C1C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key identifiers of 4-(methoxycarbonyl)thiophene-3-carboxylic acid

PropertyValueSource
CAS Number4282-30-8
Molecular FormulaC7H6O4S\text{C}_7\text{H}_6\text{O}_4\text{S}
Molecular Weight186.19 g/mol
SMILES NotationCOC(=O)C1=CSC=C1C(=O)O

The compound’s planar thiophene ring facilitates conjugation, potentially enhancing its reactivity in electrophilic substitution or cross-coupling reactions.

Physicochemical Properties

Thermal and Acidity Metrics

The compound exhibits a narrow melting range of 115.5–116.5°C, indicative of high purity when synthesized under optimized conditions . Its boiling point is computationally predicted to be 344.8°C (±27.0°C), though experimental validation remains unreported . The density is estimated at 1.439 g/cm³, aligning with typical aromatic carboxylic acids.

The carboxylic acid group confers a pKa of 3.66±0.20, making it moderately acidic and capable of forming salts or esters under basic conditions . This property is critical for purification via acid-base extraction, as demonstrated in its synthesis .

Table 2: Physicochemical properties

PropertyValueMethod/Source
Melting Point115.5–116.5°CExperimental
Boiling Point344.8°C (±27.0°C)Predicted
Density1.439 g/cm³ (±0.06)Predicted
pKa3.66 (±0.20)Predicted

Synthesis and Manufacturing

Alkaline Hydrolysis of Diester Precursors

The most reported synthesis involves dimethyl thiophene-3,4-dicarboxylate (CAS 4282-35-3) as the starting material . The procedure (Scheme 1) employs sodium hydroxide in methanol to selectively hydrolyze the 3-position ester, preserving the 4-methoxycarbonyl group:

  • Reaction Conditions:

    • Reagents: Dimethyl thiophene-3,4-dicarboxylate (825 mg, 4.12 mmol), NaOH (165 mg, 4.12 mmol)

    • Solvent: Methanol (10 mL)

    • Temperature: Room temperature (20°C)

    • Time: Overnight stirring

  • Workup:

    • After solvent removal, the crude product is partitioned between diethyl ether and water.

    • The aqueous layer is acidified to pH 1 with HCl, extracting the product into ethyl acetate.

    • Yields reach 87% after purification .

Table 3: Synthesis optimization parameters

ParameterOptimal ValueImpact on Yield
NaOH Equivalents1.0 eqMaximizes selectivity
SolventMethanolPrevents overhydrolysis
Reaction Time12–18 hoursCompletes mono-hydrolysis

This method avoids side reactions such as dihydrolysis or decarboxylation, which are common pitfalls in carboxylic acid syntheses.

Applications in Pharmaceutical Chemistry

Role in GABA Aminotransferase Inhibitors

Though not directly cited in the provided sources, structurally analogous thiophene derivatives are prominent in drug discovery. For example, methyl 4-aminothiophene-3-carboxylate (CAS 69363-85-5) is a known intermediate in anticonvulsant research . The carboxylic acid group in 4-(methoxycarbonyl)thiophene-3-carboxylic acid allows for amide bond formation, a key step in designing enzyme inhibitors like those targeting GABA aminotransferase (GABA-AT) .

Patent Literature and Industrial Relevance

A patent detailing 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives emphasizes the utility of thiophene-carboxylic acids in producing bioactive molecules . While the cited patent focuses on benzo-fused systems, the synthetic strategies—such as selective ester hydrolysis—parallel those used for 4-(methoxycarbonyl)thiophene-3-carboxylic acid, suggesting broader applicability in medicinal chemistry.

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